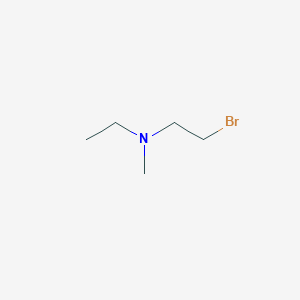
Ethanamine, 2-bromo-N-ethyl-N-methyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanamine, 2-bromo-N-ethyl-N-methyl-(9CI) is an organic compound that belongs to the class of amines It is characterized by the presence of a bromine atom attached to the ethanamine structure, along with ethyl and methyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, 2-bromo-N-ethyl-N-methyl-(9CI) typically involves the bromination of N-ethyl-N-methylethanamine. One common method is the reaction of N-ethyl-N-methylethanamine with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions . The reaction proceeds via electrophilic substitution, where the bromine atom replaces a hydrogen atom on the ethanamine structure.
Industrial Production Methods
Industrial production of Ethanamine, 2-bromo-N-ethyl-N-methyl-(9CI) may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethanamine, 2-bromo-N-ethyl-N-methyl-(9CI) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to form N-ethyl-N-methylacetamide in the presence of oxidizing agents like potassium permanganate.
Reduction Reactions: Reduction of the bromine atom can yield N-ethyl-N-methylethanamine.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: N-ethyl-N-methyl-2-hydroxyethanamine.
Oxidation: N-ethyl-N-methylacetamide.
Reduction: N-ethyl-N-methylethanamine.
Scientific Research Applications
Ethanamine, 2-bromo-N-ethyl-N-methyl-(9CI) has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethanamine, 2-bromo-N-ethyl-N-methyl-(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the ethyl and methyl groups attached to the nitrogen atom influence the compound’s reactivity and binding affinity. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-ethyl-N-methylethanamine: Lacks the bromine atom, making it less reactive in substitution reactions.
N,N-dimethylethanamine: Contains two methyl groups instead of ethyl and methyl groups, leading to different chemical properties.
N-ethyl-2-chloroethanamine: Contains a chlorine atom instead of a bromine atom, resulting in different reactivity and applications.
Uniqueness
Ethanamine, 2-bromo-N-ethyl-N-methyl-(9CI) is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .
Properties
Molecular Formula |
C5H12BrN |
|---|---|
Molecular Weight |
166.06 g/mol |
IUPAC Name |
2-bromo-N-ethyl-N-methylethanamine |
InChI |
InChI=1S/C5H12BrN/c1-3-7(2)5-4-6/h3-5H2,1-2H3 |
InChI Key |
VALLUICIYNOTCF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl N-(5-azaspiro[3.4]octan-8-YL)carbamate](/img/structure/B13498957.png)
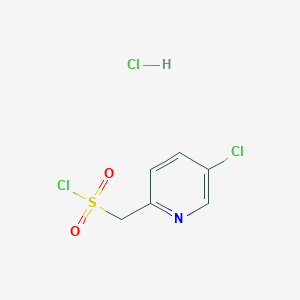
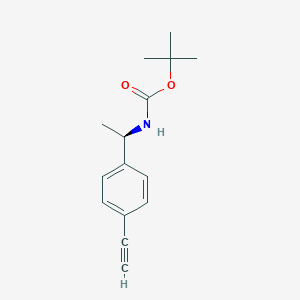
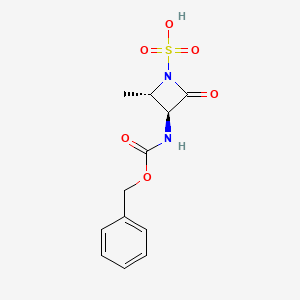
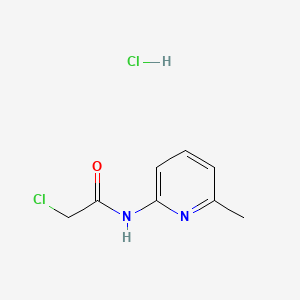
![2,2,2-Trifluoro-1-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-one](/img/structure/B13499003.png)
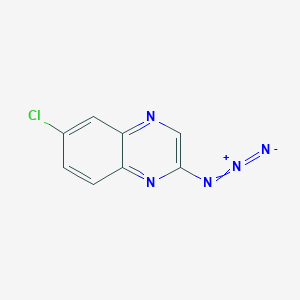
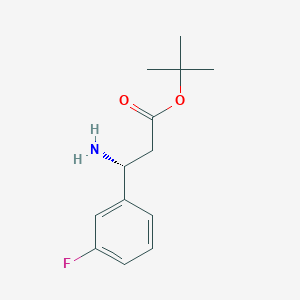
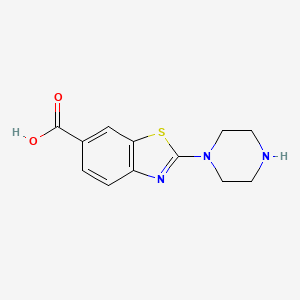
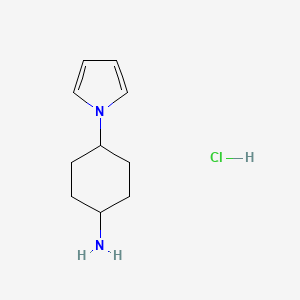
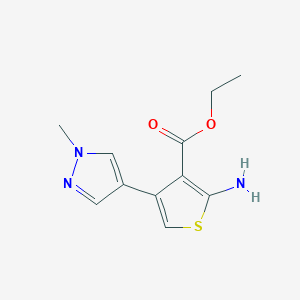
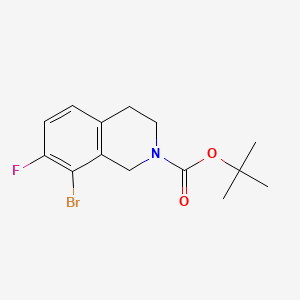
![5-methylidene-5H,7H-furo[3,4-b]pyridin-7-one](/img/structure/B13499040.png)
![rac-1-[(3R,4S)-3-amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}ethan-1-one hydrochloride, trans](/img/structure/B13499061.png)
